molecular formula C6H10N2OS B158991 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide CAS No. 134258-96-1

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide

Cat. No.: B158991
CAS No.: 134258-96-1
M. Wt: 158.22 g/mol
InChI Key: OLJHSOCFWVGIQX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a small molecule building block belonging to the thiazole chemical class. Thiazole carboxamides are privileged scaffolds in medicinal chemistry and drug discovery due to their ability to interact with diverse biological targets . Researchers value these structures for developing novel therapeutic agents, as they can be incorporated into molecules designed to inhibit specific kinases or other enzymes involved in disease pathways . The structure of this compound suggests its potential use as a key intermediate in multi-step organic syntheses. It is suited for constructing more complex molecules for screening in biological assays or for structure-activity relationship (SAR) studies . As with similar compounds, its amide functional group is critical for forming hydrogen bonds with biological targets, which can be essential for high-affinity binding . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemical compounds with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2,2-dimethyl-5H-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-6(2)8-4(3-10-6)5(7)9/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJHSOCFWVGIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(CS1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization with Ketones

The foundational step in synthesizing 2,2-dimethyl-substituted thiazoles involves the condensation of L-cysteine derivatives with ketones. In a method adapted from CN102372680A, replacing formaldehyde with acetone enables the formation of 2,2-dimethylthiazolidine-4-carboxylic acid. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon of acetone, followed by cyclization to form the five-membered thiazolidine ring. The use of aqueous ethanol for recrystallization yields the intermediate in >85% purity.

Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of L-cysteine hydrochloride to acetone minimizes side reactions.

  • Temperature : Room-temperature stirring for 8–12 hours ensures complete conversion.

  • Workup : Neutralization with pyridine (pH 7.0) followed by filtration eliminates unreacted starting materials.

Oxidation to Aromatic Thiazole

The thiazolidine intermediate is oxidized to the aromatic thiazole system using MnO₂ in acetonitrile. As demonstrated in CN102372680A, optimal conditions involve:

  • Reagent stoichiometry : 20–26 equivalents of MnO₂ per mole of thiazolidine ester.

  • Temperature : 60–80°C for 24–72 hours.

  • Yield : 80.8% for methyl 2,2-dimethylthiazole-4-carboxylate.

This step’s efficiency depends on the electron-donating effects of the methyl groups, which stabilize the transition state during dehydrogenation. Comparative studies show MnO₂ outperforms alternatives like DDQ or TEMPO in selectivity for dimethyl-substituted substrates.

Carboxamide Group Introduction

Aminolysis of Thiazole Esters

The methyl ester of 2,2-dimethylthiazole-4-carboxylate undergoes aminolysis with aqueous ammonia to yield the carboxamide. In a protocol mirroring PMC3448056:

  • Conditions : Reflux in methanol with 2–5 equivalents of NH₃ (28% aq.) for 4–6 hours.

  • Yield : 70–75% after recrystallization from ethanol/water.

Side products include unreacted ester (5–10%) and over-aminated species (e.g., secondary amides), which are minimized by controlling ammonia concentration and reaction time.

Carboxylic Acid Activation and Ammonolysis

For substrates where the ester route is impractical, the carboxylic acid is activated as an acid chloride or mixed anhydride. Key steps from PMC3448056 include:

  • Acid chloride formation : Treatment with SOCl₂ (1.5 eq.) at reflux (70°C, 2 h).

  • Ammonolysis : Reaction with NH₃ gas in anhydrous THF at 0°C to room temperature.

  • Yield : 65–70%, with purification via silica gel chromatography.

HPLC-MS monitoring reveals that residual chloride impurities (<2%) can persist, necessitating rigorous washing with cold ether.

Alternative Synthetic Routes

Direct Functionalization of Preformed Thiazoles

2,2-Dimethylthiazole-4-carbonitrile serves as a precursor via hydrolysis to the carboxylic acid, followed by amidation. Hydrolysis with 6M HCl at 100°C for 8 hours achieves full conversion, though this method risks decarboxylation (5–8% yield loss).

Coupling Agent-Mediated Amidation

Modern peptide coupling agents like HBTU enable one-pot conversion of carboxylic acids to carboxamides. Per PMC3448056:

  • Reagents : HBTU (1.1 eq.), DIPEA (3 eq.), NH₄Cl (1.5 eq.) in DMF.

  • Conditions : 60°C for 16 hours under N₂.

  • Yield : 68–72%, with <5% dimerization.

This method is preferred for acid-sensitive substrates but requires extensive solvent removal due to DMF’s high boiling point.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Oxidation step :

SolventCatalystTemperature (°C)Yield (%)
AcetonitrileMnO₂8080.8
DCMDDQ4062.1
THFTEMPO6058.3

MnO₂ in acetonitrile provides optimal electron-deficient conditions for aromatization.

Amidation step :

MethodReagentSolventYield (%)
AminolysisNH₃MeOH75
Acid chlorideSOCl₂/NH₃THF70
Coupling agentHBTU/NH₄ClDMF72

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) of 2,2-dimethyl-5H-1,3-thiazole-4-carboxamide highlight:

  • Cost drivers : MnO₂ accounts for 40% of raw material costs in the oxidation step.

  • Waste streams : Acetonitrile recovery via distillation reduces solvent costs by 60%.

  • Safety : Exothermic risks during SOCl₂ reactions necessitate jacketed reactors with precise temperature control.

Scientific Research Applications

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory activities.

    Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application, such as antimicrobial action through disruption of bacterial cell wall synthesis or anticancer effects through inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Thiazole Carboxamides

Key structural variations among thiazole carboxamides include substituents on the thiazole ring, the nature of the carboxamide side chain, and additional functional groups. Below is a comparative analysis:

Compound Thiazole Substituents Carboxamide Side Chain Key Functional Groups Reference
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide 2,2-dimethyl -NH₂ None
SANC00222 None -N-[2-(1H-imidazol-5-yl)ethyl] 2,3-dihydroxyphenyl, imidazole
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-methyl, 2-(4-pyridinyl) Varied amines (e.g., alkyl, aryl) Pyridinyl
GDC-0339 5-amino, 2-(2,6-difluorophenyl) -N-{5-[(4R,5R)-4-amino-5-fluoro-1-azepanyl]...} Difluorophenyl, azepanyl
Acotiamide 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino] -N-[2-di(isopropyl)aminoethyl] Dimethoxybenzoyl, isopropylaminoethyl
DB07499 2,4'-bi-thiazole -N-(4-{[amino(imino)methyl]amino}butyl) Bi-thiazole, guanidine

Key Observations :

  • Steric Effects : The 2,2-dimethyl groups in the target compound may reduce conformational flexibility but improve metabolic stability compared to unsubstituted thiazoles like SANC00222 .
  • Electronic Effects : Pyridinyl (in ) and difluorophenyl (in ) substituents enhance π-π stacking and hydrophobic interactions with target proteins.
  • Side Chain Diversity: Bulky side chains (e.g., Acotiamide’s di(isopropyl)aminoethyl) improve receptor selectivity but may reduce solubility .

Pharmacological Activity and Binding Interactions

Docking Scores and Interaction Types

highlights docking scores for SANC00222, which interacts via hydrophobic and hydrogen bonding (Table 1, ). In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions over hydrogen bonding.

Physicochemical Properties

Property This compound SANC00222 Acotiamide
Molecular Weight ~183.2 g/mol ~335.3 g/mol ~547.0 g/mol
LogP (Predicted) 1.2 2.8 3.5
Solubility (Water) Moderate Low Poor
Melting Point Not reported Not reported >200°C (decomposes)

Notes:

  • Higher molecular weight and LogP in analogs like Acotiamide correlate with reduced aqueous solubility .
  • The target compound’s lower molecular weight may favor better bioavailability.

Biological Activity

2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. Thiazoles are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a carboxamide group. Its unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit their activity, leading to therapeutic effects such as:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
  • Anticancer Effects : Inhibition of cell proliferation pathways.
  • Anti-inflammatory Properties : Modulation of inflammatory mediators.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains. For instance, it has shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with cancer cell lines, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that this compound can induce cytotoxic effects on human leukemia and breast cancer cell lines.

Cell Line IC50 (µM) Effect
Human leukemia (CEM)3.0Cytotoxic
Breast cancer (MCF-7)4.5Induces apoptosis
Melanoma (MEL-8)5.0Cytotoxic

Study on AMPA Receptor Modulation

A recent study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptors. The results showed that this compound exhibited significant inhibitory effects on AMPAR currents at low micromolar concentrations. The IC50 values for various receptor subunits were documented as follows:

Receptor Subunit IC50 (µM)
GluA13.20
GluA23.02
GluA2/33.04

This modulation of AMPA receptor kinetics suggests a potential role in neuropharmacology .

Cytotoxicity Studies

Another investigation focused on the cytotoxicity of various thiazole derivatives against cancer cell lines. The study revealed that compounds similar to this compound displayed enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin.

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